Neuraminidase Inhibitory Potency of BANA105 vs. Closest Structural Analogs BANA106 and BANA108 — Direct Head-to-Head IC₅₀ Comparison
In the definitive head-to-head study, BANA105 (4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid) inhibited N2 (A/Tokyo/3/67) neuraminidase with an IC₅₀ of 0.75 mM using the fluorogenic MUN substrate, and 1 mM using the high-molecular-weight fetuin substrate. In contrast, its closest structural analogs BANA106 (4-(acetylamino)-5-amino-3-hydroxybenzoic acid) and BANA108 (4-(acetylamino)-3-aminobenzoic acid) exhibited IC₅₀ values exceeding 10 mM with the MUN substrate, representing a greater than 13-fold potency advantage for BANA105 [1]. Even with the fetuin substrate, BANA106 reached only approximately 10 mM and BANA108 exceeded 20 mM. Notably, the inhibitory activity of BANA105 was described as 'comparable to or better than that of sialic acid' (NANA, IC₅₀ = 0.75 mM MUN), while BANA106 and BANA108 were substantially weaker than the natural substrate [2].
| Evidence Dimension | Neuraminidase inhibitory concentration (IC₅₀, mM) — N2 (A/Tokyo/3/67) enzyme |
|---|---|
| Target Compound Data | IC₅₀ = 0.75 mM (MUN substrate), IC₅₀ = 1 mM (fetuin substrate) |
| Comparator Or Baseline | BANA106: IC₅₀ >10 mM (MUN), ~10 mM (fetuin); BANA108: IC₅₀ >10 mM (MUN), >20 mM (fetuin); DANA: IC₅₀ = 0.015 mM (MUN); NANA: IC₅₀ = 0.75 mM (MUN) |
| Quantified Difference | BANA105 >13-fold more potent than BANA106 and BANA108 by MUN assay; equipotent to NANA (natural substrate); ~50-fold less potent than DANA (transition-state analog) |
| Conditions | In vitro fluorogenic assay using 4-methylumbelliferyl-NANA (MUN) and high-molecular-weight fetuin substrates; pH not explicitly stated in abstracted methods; N2 neuraminidase subtype A/Tokyo/3/67 |
Why This Matters
The >13-fold potency gap between BANA105 and its direct analogs means that procurement of the wrong BANA compound would yield negligible enzyme inhibition, wasting assay resources and generating false negatives in neuraminidase-targeted screening campaigns.
- [1] Jedrzejas MJ, Singh S, Brouillette WJ, Laver WG, Air GM, Luo M. Structures of aromatic inhibitors of influenza virus neuraminidase. Biochemistry. 1995 Mar 14;34(10):3144-51. Table 1. doi: 10.1021/bi00010a003. PMID: 7880809. View Source
- [2] BindingDB. BDBM50478636 (CHEMBL324455): IC₅₀ = 7.50E+5 nM for Influenza A virus neuraminidase. Curated by ChEMBL. https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?monomerid=50478636 View Source
